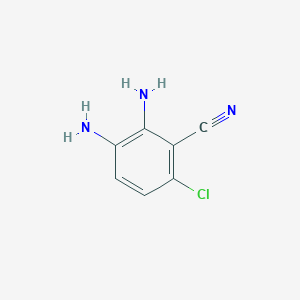

2,3-Diamino-6-chlorobenzonitrile

説明

Contextualizing 2,3-Diamino-6-chlorobenzonitrile within Contemporary Organic Synthesis

In modern organic synthesis, the demand for complex and highly functionalized molecules requires a toolbox of versatile building blocks. This compound serves as such a scaffold, providing multiple reaction sites for constructing elaborate molecular architectures. Its primary utility lies in its role as a precursor. For instance, the vicinal diamine functionality is a key structural element for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important motifs in medicinal chemistry.

The synthesis of this compound itself can be achieved through standard organic transformations. One documented method involves the reduction of a nitro-substituted precursor. Specifically, 2-Amino-6-chloro-3-nitrobenzonitrile is hydrogenated, typically using a palladium on carbon catalyst, to convert the nitro group into an amino group, yielding the desired vicinal diamine product. chemicalbook.com The reaction is carried out in a solvent like acetic acid under hydrogen pressure. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 548457-80-3 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₆ClN₃ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 167.6 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| ¹H NMR (D₆-DMSO) | δ 6.63 (1H, dd), 6.55 (1H, dd), 5.73 (2H, broad s), 5.13 (2H, broad s) | chemicalbook.com |

Significance of Vicinal Diamines and Halogenated Benzonitriles in Chemical Scaffolds

The chemical character and synthetic potential of this compound are largely defined by two key structural components: the vicinal diamine and the halogenated benzonitrile (B105546) framework.

Vicinal Diamines (1,2-Diamines): This structural motif is a privileged scaffold in chemistry. researchgate.net Vicinal diamines are crucial building blocks for the synthesis of N-heterocycles, which are prevalent in many natural products and pharmaceutical agents. nih.gov In the field of asymmetric synthesis, chiral vicinal diamines and their derivatives are extensively used as ligands for metal catalysts and as chiral auxiliaries, enabling the stereoselective creation of complex molecules. nih.govsigmaaldrich.com The ability of the two adjacent amino groups to coordinate with metals or participate in cyclization reactions makes them exceptionally useful in constructing specific three-dimensional structures. researchgate.netnih.gov

Halogenated Benzonitriles: The benzonitrile unit itself is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. wikipedia.org The presence of a halogen atom, such as chlorine, on the aromatic ring further enhances the synthetic utility. google.com Halogenated benzonitriles are important intermediates in the production of various commercial products, including fungicides and dyes. google.comwikipedia.org The halogen can be substituted through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of other functional groups. organic-chemistry.org The industrial production of some benzonitriles is achieved through the ammoxidation of the corresponding toluene (B28343) derivative. wikipedia.org

Historical Overview of Related Benzonitrile and Diamino-Benzene Chemistry

The development of the chemistry surrounding this compound is rooted in the historical exploration of its parent compound classes: benzonitriles and diaminobenzenes.

The discovery of nitriles as a chemical class and the first synthesis of benzonitrile is credited to Hermann Fehling in 1844. wikipedia.orgatamankimya.comwikipedia.org He produced the compound through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure by analogy to the formation of hydrogen cyanide from ammonium formate. atamankimya.com Fehling coined the term "benzonitrile," which subsequently gave its name to the entire class of organic compounds containing a −C≡N functional group. wikipedia.orgatamankimya.com

The study of aromatic diamines, such as diaminobenzene, began to flourish in the late 19th century with the rise of the synthetic dye industry. ontosight.ai Chemists like August Wilhelm von Hofmann made significant contributions to the understanding of aromatic amines. ontosight.ai These compounds, particularly o-phenylenediamine (B120857) (benzene-1,2-diamine), became recognized as essential precursors for synthesizing heterocyclic compounds like benzimidazoles through condensation reactions with carboxylic acids. chempedia.infowikipedia.org The isomers of diaminobenzene (ortho, meta, and para) were found to have distinct properties and applications, from polymer production to textile dyes. ontosight.aiwikipedia.org

Table 2: Key Historical Milestones

| Year | Discovery | Scientist(s) | Significance |

|---|---|---|---|

| 1844 | First reported synthesis of Benzonitrile | Hermann Fehling | Established the benzonitrile structure and named the nitrile functional group. wikipedia.orgwikipedia.org |

| Late 19th Century | Foundational work on Diaminobenzenes | August Wilhelm von Hofmann | Paved the way for their use in the synthesis of dyes and heterocyclic compounds. ontosight.ai |

特性

IUPAC Name |

2,3-diamino-6-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSOJNZXBJCWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548457-80-3 | |

| Record name | 2,3-diamino-6-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diamino 6 Chlorobenzonitrile

Established Synthetic Routes and Reaction Mechanisms

The most prominent and well-documented route involves the chemical reduction of a nitroamine intermediate. This transformation is the key step in forming the final diamino structure.

Catalytic hydrogenation stands out as a primary method for the synthesis of 2,3-Diamino-6-chlorobenzonitrile. This process involves the reduction of the nitro group on the 2-Amino-6-chloro-3-nitrobenzonitrile molecule in the presence of a catalyst and hydrogen gas.

The choice of catalyst is crucial for the efficiency of the hydrogenation. Palladium on carbon (Pd/C) is a commonly employed and effective catalytic system for this reaction. google.com A typical procedure utilizes 5% palladium on carbon to facilitate the reduction of the nitro group to an amino group. google.com The palladium acts as a surface for the adsorption of both the hydrogen gas and the nitro-containing organic substrate, lowering the activation energy required for the reaction to proceed.

The success of the catalytic hydrogenation is highly dependent on the specific reaction conditions. These parameters are optimized to ensure a high yield and purity of the final product. A documented procedure specifies hydrogenating the starting material in a solvent of acetic acid under a pressure of 20 atmospheres for a duration of 16 hours. google.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired this compound. google.com

Table 1: Reaction Conditions for Catalytic Hydrogenation

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Amino-6-chloro-3-nitrobenzonitrile | google.com |

| Catalyst | 5% Palladium on Carbon | google.com |

| Solvent | Acetic Acid | google.com |

| Pressure | 20 atmospheres | google.com |

| Duration | 16 hours | google.com |

While catalytic hydrogenation is a preferred industrial method, other chemical reduction strategies are available for converting aromatic nitro compounds to amines. The Bechamp reduction, which uses iron filings in the presence of an acid such as hydrochloric acid, is a classic and cost-effective alternative. In this reaction, the iron metal is oxidized while the nitro group is reduced. Although this is a standard procedure in organic chemistry, specific documented applications of this method for the synthesis of this compound are not readily found in the surveyed literature.

A more fundamental synthetic approach begins with dichloronitrobenzene precursors. This multi-step process involves first creating the necessary benzonitrile (B105546) structure, followed by amination and the final nitro group reduction. A plausible route starts with a compound like 2,3-dichloronitrobenzene.

The initial step involves a cyanation reaction, where one of the chloro groups is substituted with a cyano group. This can be achieved by heating the dichloronitrobenzene with cuprous cyanide, sometimes in the presence of a tertiary nitrogenous base like pyridine (B92270) or a solvent such as dimethylformamide. google.com This reaction yields an intermediate such as 2-chloro-6-nitrobenzonitrile (B146369).

The subsequent step would involve a nucleophilic aromatic substitution to replace the remaining chloro group with an amino group, a process known as amination. For the analogous compound 2,6-dichloro-3-nitropyridine, this transformation is achieved by treatment with ammonia (B1221849) in a solvent like isopropanol. prepchem.com A similar reaction would convert 2-chloro-6-nitrobenzonitrile into 2-amino-6-chloro-3-nitrobenzonitrile. This intermediate is the direct precursor used in the catalytic hydrogenation step described previously.

Reduction of 2-Amino-6-chloro-3-nitrobenzonitrile via Catalytic Hydrogenation

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While there is a broad interest in developing greener synthetic routes in the chemical industry, specific research detailing novel or green chemistry approaches for the synthesis of this compound is not prominent in the available scientific literature. General green chemistry techniques, such as the use of less hazardous solvents, catalyst-free reactions, or microwave-assisted synthesis, have been applied to similar reactions like the amination of other chloro-nitro aromatic compounds. However, their specific application to the synthesis of this compound remains an area for future research and development.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds derived from diamines. For instance, the synthesis of quinoline-fused 1,4-benzodiazepines from substituted quinoline (B57606) derivatives demonstrated excellent isolated yields of 92–97% under microwave irradiation at 80°C. nih.gov Similarly, dihydropyrido[2,3-d]pyrimidines have been synthesized in good yields (68–82%) via a one-pot, three-component reaction at 150°C under microwave conditions. nih.gov

In a related application, novel chromenopyridine derivatives featuring 2,4-diamino-3-carbonitrile groups were synthesized in good yields using microwave irradiation. eurekaselect.com The development of a microwave-assisted route for 3-amino-2,3-dihydrobenzofurans showcases the technology's utility in rapidly generating diverse analogues. nih.gov The process involves steps such as an acid-catalyzed aldol (B89426) condensation and a one-pot epoxide opening and cyclization, all accelerated by microwave heating. nih.gov These examples underscore the potential of microwave-assisted methods for the efficient and rapid synthesis of this compound and its derivatives.

Solvent-Free Reaction Conditions

The development of solvent-free or "neat" reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. In the context of heterocyclic synthesis, a palladium-catalyzed microwave-assisted method for preparing functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines was successfully performed without any solvent. nih.gov The reaction, conducted under microwave irradiation at 180°C for just 4 minutes, afforded high yields of 70–94%. nih.gov

While direct solvent-free synthesis of this compound is not extensively documented, related procedures highlight feasible strategies. The use of water as a green solvent, for example, has proven effective in the synthesis of arylidene barbituric acid derivatives catalyzed by Bi2O3 nanostructures. frontiersin.org Furthermore, purification techniques that avoid chlorinated solvents, such as trituration in aqueous methanol (B129727) followed by filtration, offer an eco-friendly alternative to chromatography for isolating pure products. ox.ac.uk

Nanocatalysis in Benzimidazole (B57391) Synthesis (Relevant to similar diamines)

Nanocatalysis offers significant advantages in organic synthesis, including high efficiency, selectivity, and catalyst recyclability. dntb.gov.ua The synthesis of benzimidazoles, which involves the cyclocondensation of an o-phenylenediamine (B120857) with an aldehyde, serves as an excellent model for reactions involving diamines like this compound. Various nanocatalysts have been shown to be highly effective for this transformation under mild conditions. dntb.gov.uaresearchgate.net

For example, SnO2 nanoparticles have been used to catalyze the reaction in ethanol (B145695) at room temperature, providing good yields in short reaction times. kashanu.ac.ir Similarly, ZnO nanoparticles have demonstrated high catalytic reactivity and environmental advantages, leading to higher yields compared to traditional methods. nih.gov Supported gold nanoparticles (Au/TiO2) have also been employed for the selective synthesis of 2-aryl substituted benzimidazoles. mdpi.com These nanocatalyzed reactions often proceed under environmentally friendly conditions and allow for the easy recovery and reuse of the catalyst. kashanu.ac.irnih.gov

| Nanocatalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| SnO₂ nanoparticles | Ethanol | Room Temperature | Efficient, mild conditions, short reaction time, recyclable catalyst | kashanu.ac.ir |

| ZnO nanoparticles | Not specified | Not specified | Higher yield than traditional methods, recyclable catalyst, environmentally benign | nih.gov |

| Au/TiO₂ | Not specified | Not specified | High isolated yields for 2-aryl substituted benzimidazoles, heterogeneous catalyst | mdpi.com |

| Sulfonated cobalt ferrite | Ethanol | 75 °C | High yields, easy separation, reusable (at least six times) | researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis

Controlling the formation of specific isomers (regio- and stereoisomers) is a fundamental challenge in organic synthesis that directly impacts the purity and properties of the final product.

Control of Isomer Formation in Related Diaminobenzene Reactions

In reactions involving diaminobenzene derivatives, the substitution pattern and reaction conditions can significantly influence the outcome. For instance, the reaction between 7-chloro-4,6-dinitrobenzofuroxan and various aminothiazoles yielded two different isomeric products. researchgate.net The relative ratio of these isomers was found to be dependent on both the reaction temperature and the solvent, indicating that these parameters can be tuned to favor the formation of a desired isomer. researchgate.net

The reactivity of 1,2-diaminobenzene with substituted 1,3-diones also illustrates the importance of substituent effects. While some derivatives readily undergo cyclization to form benzodiazepines, others with different substituents fail to cyclize or form alternative products. rsc.org This highlights how the electronic and steric properties of substituents on the reacting molecules dictate the reaction pathway and the resulting molecular structure. In some cases, photocatalyzed epimerization can be employed to convert a less stable stereoisomer into the more stable form with high diastereoselectivity, providing a powerful method for controlling stereochemistry post-synthesis. nih.gov

Strategies for Enhancing Product Purity and Yield

Purification methods are also crucial for obtaining high-purity compounds. Chromatography-free preparations, which rely on techniques like trituration and crystallization, can effectively remove impurities without the need for costly and solvent-intensive chromatographic separation. ox.ac.uk For example, triturating a crude product in a heated solvent mixture, followed by cooling and filtration, can yield a highly pure solid product. ox.ac.uk Furthermore, hydrogenation using a heterogeneous catalyst like palladium on carbon, as used in a documented synthesis of this compound, facilitates easy removal of the catalyst by simple filtration, contributing to a cleaner product profile and higher purity. chemicalbook.com Reversible processes like epimerization can also be used to drive a reaction mixture towards a single, thermodynamically more stable diastereomer, thereby increasing both yield and purity. nih.gov

Reactivity and Derivatization of 2,3 Diamino 6 Chlorobenzonitrile

Nucleophilic Reactions Involving the Amino Groups

The ortho-disposed amino groups of 2,3-diamino-6-chlorobenzonitrile are key to its utility in forming fused heterocyclic systems. These reactions typically proceed through initial nucleophilic attack by one of the amino groups, followed by an intramolecular cyclization step.

A significant class of reactions involving this compound is its condensation with various carbonyl compounds. These reactions provide a direct route to important heterocyclic scaffolds such as quinoxalines and benzimidazoles.

Quinoxaline (B1680401) derivatives are readily synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds. researchgate.net This reaction is a cornerstone in heterocyclic chemistry and has been adapted for the synthesis of various substituted quinoxalines from this compound.

Condensation Reactions with Carbonyl Compounds

Formation of Quinoxaline Derivatives

Regioselective Synthesis of 2-Hydroxyquinoxaline (B48720) Derivatives

The reaction of this compound with α-keto acids or their esters can lead to the regioselective formation of 2-hydroxyquinoxaline derivatives. The term "regioselective" refers to the preferential formation of one constitutional isomer over another. In this context, the initial nucleophilic attack can, in principle, occur from either the 2-amino or the 3-amino group. However, electronic and steric factors often direct the reaction towards a specific isomer. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine (B139424) derivatives resulted in an unexpected nucleophilic substitution at the C7 position, leading to the formation of ortho-quinones. nih.gov This highlights the potential for regioselective outcomes in similar condensation reactions.

Further research into the reactions of this compound with various dicarbonyl compounds is necessary to fully elucidate the factors governing the regioselectivity of quinoxaline formation.

Mechanistic Investigations of Quinoxaline Cyclization

The generally accepted mechanism for quinoxaline formation involves a series of acid-catalyzed condensation and cyclization steps. researchgate.net The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) on a carbonyl group of the α-dicarbonyl compound. This is followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization occurs through the attack of the second amino group on the remaining carbonyl group, which, after another dehydration step, yields the final quinoxaline ring system. researchgate.net The use of catalysts, such as silica-supported polyphosphoric acid, can facilitate this process, often allowing the reaction to proceed under milder conditions, such as at room temperature. researchgate.net

Table 1: Reaction Conditions for Quinoxaline Synthesis

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, α-diketones | Silica-supported Polyphosphoric Acid | - | Room Temperature | 84-93% | researchgate.net |

| o-phenylenediamines, 1,2-dicarbonyl compounds | Polymer supported sulphanilic acid | Ethanol (B145695) | Room Temperature/Reflux | Excellent | researchgate.net |

Benzimidazoles, another important class of heterocyclic compounds, can be synthesized from this compound. The most common method involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.govrsc.org The reaction with aldehydes, often facilitated by a catalyst, is a widely used approach. nih.gov For example, a variety of benzimidazole (B57391) derivatives have been synthesized by reacting substituted o-phenylenediamines with different aromatic aldehydes. researchgate.netnih.gov

The synthesis can also be achieved by reacting the diamine with a carboxylic acid, often under acidic conditions and with heating, to drive the condensation and cyclization. researchgate.net The choice of reaction conditions and the nature of the carbonyl-containing reactant can influence the final product.

Table 2: Examples of Reagents for Benzimidazole Synthesis from o-Phenylenediamines

| Carbonyl Source | Catalyst/Conditions | Reference |

|---|---|---|

| Substituted aromatic aldehydes | nano-Fe2O3 | nih.gov |

| Anthranilic acid | Hydrochloric acid, reflux | researchgate.net |

| Various aromatic aldehydes | - | researchgate.net |

| Aldehydes | MgCl2·6H2O | nih.gov |

The amino groups of this compound can undergo acylation and sulfonylation reactions with acyl halides, anhydrides, and sulfonyl chlorides. These reactions introduce acyl or sulfonyl groups onto the nitrogen atoms, leading to the formation of amides and sulfonamides, respectively. These derivatization reactions can be used to protect the amino groups or to introduce specific functionalities into the molecule for further synthetic transformations or to modulate its biological properties. The specific conditions for these reactions, such as the choice of solvent, base, and temperature, would need to be optimized for this compound.

Diazotization and Sandmeyer-type Reactions

The presence of two primary aromatic amino groups allows for diazotization reactions, which can be followed by Sandmeyer-type transformations to introduce a variety of substituents onto the aromatic ring. wikipedia.orgnih.gov The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide, cyanide, or other functionalities via a diazonium salt intermediate, typically using a copper(I) salt as a catalyst or reagent. wikipedia.orgorganic-chemistry.org

The process begins with the formation of a diazonium salt from an aromatic amine. nih.gov This is typically achieved by treating the amine with a diazotizing agent such as nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid). google.com Given that this compound has two amino groups, selective diazotization of one amino group would be a significant challenge and would likely require careful control of reaction conditions. If both amino groups were to undergo diazotization, a highly reactive bis-diazonium salt would be formed.

Following diazotization, the resulting diazonium salt(s) can be subjected to various Sandmeyer or Sandmeyer-type reactions. nih.gov These reactions offer a pathway to synthesize derivatives that are otherwise difficult to obtain. organic-chemistry.org

Examples of Potential Sandmeyer-type Reactions:

| Reagent | Product Type |

| CuCl/HCl | Aryl Chloride |

| CuBr/HBr | Aryl Bromide |

| CuCN/KCN | Aryl Cyanide (Benzonitrile) |

| KI | Aryl Iodide |

| HBF₄ (Balz-Schiemann) | Aryl Fluoride |

| H₂O/H₂SO₄ | Phenol |

It is important to note that the efficiency and outcome of these reactions can be influenced by the other substituents on the aromatic ring. The electron-donating nature of the remaining amino group and the electron-withdrawing character of the nitrile and chloro groups will affect the stability and reactivity of the diazonium intermediate.

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, cyclization, and reduction. libretexts.org

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will typically lead to the formation of the corresponding carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), will initially produce a carboxylate salt. libretexts.orgweebly.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. weebly.comyoutube.com Under milder basic conditions, it may be possible to stop the reaction at the amide stage. youtube.com

The general mechanism for nitrile hydrolysis involves the nucleophilic attack of water (in acid) or hydroxide ions (in base) on the electrophilic carbon atom of the nitrile group. libretexts.orgchemistrysteps.com

Cyanuric chloride is a highly reactive compound where the chlorine atoms can be sequentially substituted by nucleophiles. nih.gov The amino groups of this compound could potentially act as nucleophiles, attacking the triazine ring. However, the nitrile group itself can also be a precursor to a triazine ring through trimerization, although this typically requires specific catalysts or conditions and is more common for simpler nitriles. A more likely pathway to triazines involving the nitrile functionality in this specific molecule would be its conversion to an amidine, which can then undergo condensation reactions.

The nitrile group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂) using various reducing agents. Common reagents for this transformation include:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is often preferred for its milder conditions, although the presence of a chloro substituent might lead to hydrodehalogenation as a side reaction.

The resulting aminomethyl derivative would be 2,3-diamino-6-chloro-benzylamine, a compound with three primary amino groups, offering further opportunities for derivatization.

Halogen Reactivity and Substitution Reactions (Chlorine at C-6)

The chlorine atom at the C-6 position of the aromatic ring is a potential site for nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orgqorganica.es The nitrile group (-CN) is a strong electron-withdrawing group, and its presence ortho and para to the site of substitution can activate the ring towards nucleophilic attack. libretexts.org

In this compound, the nitrile group is para to the chlorine atom, and there is an amino group ortho to it. While the amino group is electron-donating, the strong electron-withdrawing effect of the nitrile group should facilitate SNAr reactions at the C-6 position.

The SNAr mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitrile group helps to stabilize the negative charge of this intermediate through resonance. qorganica.es

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.gov

Potential SNAr Reactions of this compound:

| Nucleophile | Reagent Example | Product Functional Group at C-6 |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio |

| Amine | Piperidine | Piperidinyl |

| Hydroxide | Sodium hydroxide (NaOH) | Hydroxy |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro substituent at the C6 position serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an aryl halide. libretexts.org In the context of this compound, the chloro atom can be efficiently substituted with various aryl or heteroaryl groups. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. libretexts.orgresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for challenging substrates like aryl chlorides. libretexts.org This transformation leads to the synthesis of 6-aryl-2,3-diaminobenzonitrile derivatives, which are precursors to complex heterocyclic systems.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 6-Phenyl-2,3-diaminobenzonitrile | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 6-(4-Methoxyphenyl)-2,3-diaminobenzonitrile | 91 |

| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 6-(Thiophen-3-yl)-2,3-diaminobenzonitrile | 78 |

| 4 | Pyridin-4-ylboronic acid | PdCl₂(dppf) | t-BuOK | Toluene | 6-(Pyridin-4-yl)-2,3-diaminobenzonitrile | 75 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl structures. wikipedia.org This reaction typically employs a dual catalytic system of palladium and copper(I) salts, along with an amine base that often serves as the solvent. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound allows for the introduction of various substituted alkynyl moieties at the C6 position. These resulting 6-alkynyl-2,3-diaminobenzonitriles are valuable intermediates, for instance, in the synthesis of alkynylated quinoxaline derivatives.

Table 2: Examples of Sonogashira Coupling with this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2,3-Diamino-6-(phenylethynyl)benzonitrile | 88 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 2,3-Diamino-6-((trimethylsilyl)ethynyl)benzonitrile | 92 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 2,3-Diamino-6-(hept-1-yn-1-yl)benzonitrile | 81 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(dppf)Cl₂ / CuI | Et₃N | Acetonitrile | 2,3-Diamino-6-(3-hydroxy-3-methylbut-1-yn-1-yl)benzonitrile | 76 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction allows for the substitution of the chloro group in this compound with a primary or secondary amine, yielding 2,3,6-triaminobenzonitrile derivatives. The reaction typically requires a palladium catalyst, a bulky phosphine ligand, and a strong base, such as sodium tert-butoxide. nih.govlibretexts.org The products are of interest in medicinal chemistry and materials science due to the presence of multiple amino functionalities on the aromatic core.

Table 3: Examples of Buchwald-Hartwig Amination with this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 2,3-Diamino-6-morpholinobenzonitrile | 90 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 2,3-Diamino-6-(phenylamino)benzonitrile | 79 |

| 3 | Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 6-(Benzylamino)-2,3-diaminobenzonitrile | 84 |

| 4 | Diethylamine | Pd(P(t-Bu)₃)₂ | NaOt-Bu | THF | 2,3-Diamino-6-(diethylamino)benzonitrile | 88 |

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. ajrconline.org The 1,2-diamino functionality of this compound makes it an ideal substrate for MCRs aimed at the rapid construction of nitrogen-containing heterocyclic libraries.

A prominent application is the synthesis of substituted quinoxalines. The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov This can be extended into an MCR. For example, this compound can react in a one-pot procedure with various aldehydes and a suitable third component to generate a diverse array of quinoxaline derivatives. One such MCR involves the reaction with an aldehyde and malononitrile, often catalyzed by a Lewis or Brønsted acid, to afford complex pyrazino[2,3-b]quinoline structures.

Another well-established MCR is the synthesis of quinoxaline derivatives through the condensation of the diamine with α-halo ketones. nih.gov This can be considered a three-component reaction if the α-halo ketone is generated in situ. More advanced MCRs can involve the diamine, an aldehyde, and an isocyanide, leading to highly functionalized heterocyclic scaffolds in a single step. These reactions underscore the value of this compound as a scaffold for diversity-oriented synthesis.

Table 4: Multi-Component Synthesis of Quinoxaline Derivatives

| Entry | Aldehyde | Third Component | Catalyst | Product | Yield (%) |

| 1 | Benzaldehyde | Phenacyl bromide | None (Reflux in EtOH) | 7-Chloro-8-cyano-2,3-diphenylquinoxaline | 82 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-Proline | 2-Amino-8-chloro-9-cyano-4-(4-chlorophenyl)benzo[g]pteridine | 75 |

| 3 | Cyclohexanecarboxaldehyde | Ethyl glyoxalate | Acetic Acid | Ethyl 7-chloro-8-cyano-2-cyclohexylquinoxaline-3-carboxylate | 78 |

| 4 | Furan-2-carbaldehyde | Isatin | p-TSA | 7-Chloro-8-cyano-2-(furan-2-yl)indolo[2,3-b]quinoxaline | 71 |

Spectroscopic and Computational Characterization of 2,3 Diamino 6 Chlorobenzonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to confirm the chemical structure and probe the electronic environment of 2,3-diamino-6-chlorobenzonitrile and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear as a pair of doublets at δ 6.63 and 6.55 ppm. The signals for the two amino groups (NH₂) are observed as broad singlets at δ 5.73 and 5.13 ppm. chemicalbook.com The integration and splitting patterns of these signals are consistent with the substituted benzene (B151609) ring structure.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For aminobenzonitrile derivatives, the chemical shifts are influenced by the electronic effects of the substituents. chemicalbook.commdpi.com In related aminobenzonitriles, the carbon atom of the nitrile group (C≡N) typically resonates in the range of 117-120 ppm. The aromatic carbons exhibit signals at varying chemical shifts depending on their position relative to the amino and chloro substituents. mdpi.comrsc.org For instance, in 2-amino-6-chlorobenzonitrile, the carbon atoms of the aromatic ring would be expected to appear in the region of approximately 110-150 ppm. sigmaaldrich.comsigmaaldrich.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.gov For a related compound, 2-amino-4-chlorobenzonitrile (B1265954), the IR spectrum shows characteristic stretching bands for the nitrile (C≡N) group at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (NH₂) group with two bands at 3452 and 3363 cm⁻¹. analis.com.my Similar vibrational modes are expected for this compound. The nitrile stretching frequency in benzonitrile (B105546) derivatives is typically observed around 2220-2230 cm⁻¹. researchgate.net The presence of two amino groups would likely result in complex N-H stretching and bending vibrations in the IR and Raman spectra.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆ClN₃), the expected molecular weight is approximately 167.6 g/mol . chemicalbook.com In electron ionization (EI) mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to this mass. The isotopic pattern of the molecular ion peak would be characteristic of a chlorine-containing compound, with the (M+2)⁺ peak having an intensity of about one-third of the M⁺ peak. Fragmentation patterns would likely involve the loss of small molecules such as HCN or chlorine radicals. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. rsc.org

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For 2-amino-4-chlorobenzonitrile, two main absorption peaks are observed, corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my The presence of amino groups, which are strong auxochromes, typically causes a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For a related compound, 2-amino-4-chlorobenzonitrile, single-crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. analis.com.my The analysis confirmed the planar structure of the benzonitrile ring and provided precise measurements of bond lengths. For example, the C≡N bond length was found to be 1.146(4) Å and the C-N bond length was 1.369(4) Å. analis.com.my

The crystal structure of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The two amino groups can act as hydrogen bond donors, while the nitrogen atom of the nitrile group and the chlorine atom can act as hydrogen bond acceptors.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Table 1: Representative Crystallographic Data for the Analogous Compound 2-Amino-4-chlorobenzonitrile (ACBN) This table presents data for a related compound to illustrate the parameters obtained from conformational analysis.

| Parameter | Value |

|---|---|

| Compound | 2-Amino-4-chlorobenzonitrile |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Parameters | |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.98 (17) |

| γ (°) | 83.021 (17) |

Data sourced from a study on 2-amino-4-chlorobenzonitrile. acs.org

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into molecular properties that can be difficult to measure directly. Quantum chemical calculations, particularly Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are the primary methods employed for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua It is effective for predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. dntb.gov.ua The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly paired with basis sets like 6-311++G(d,p) for such studies on benzonitrile derivatives. acs.orgnih.govnih.gov

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. stanford.edu This process yields a detailed picture of the molecule's three-dimensional structure, including optimized bond lengths and angles. dntb.gov.ua For benzonitrile derivatives, these calculations can accurately predict the planar structure of the benzene ring and the geometry of the substituent groups.

Studies on analogous compounds demonstrate that DFT-calculated geometries are in excellent agreement with experimental data from X-ray crystallography. dntb.gov.ua For instance, in a study of 2-chloro-6-methylbenzonitrile, the calculated parameters using ab-initio methods were closely compared with experimental values. nih.gov This process allows for a detailed analysis of how electronic effects, such as conjugation and substituent-induced charge redistribution, influence the molecular structure. acs.org

Table 2: Comparison of Selected Experimental and Calculated Geometric Parameters for 2-chloro-6-methylbenzonitrile This table illustrates the typical agreement between calculated and experimental data for a related benzonitrile derivative.

| Parameter | Bond | Calculated (HF/6-31G*) |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.731 |

| C-C (ring avg.) | 1.390 | |

| C-CN | 1.445 | |

| C≡N | 1.139 | |

| Bond Angle (°) | C-C-Cl | 121.7 |

| C-C-CN | 121.1 |

Data derived from a study on 2-chloro-6-methylbenzonitrile. nih.gov

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. nih.govacs.org This comparison aids in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For example, the characteristic stretching frequency of the nitrile (C≡N) group in benzonitrile derivatives is a key feature in both experimental and calculated spectra. nih.gov The potential energy distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each vibrational mode. acs.org

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-chloro-6-methylbenzonitrile This table showcases the correlation between theoretical predictions and experimental observation for key vibrational modes.

| Vibrational Mode Assignment | Calculated (HF/6-31G*) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C-H Stretch | 3068 | 3069 | 3070 |

| C≡N Stretch | 2248 | 2235 | 2236 |

| C-Cl Stretch | 715 | 716 | 715 |

| C-C-C Bending | 660 | 661 | 660 |

Data derived from a study on 2-chloro-6-methylbenzonitrile. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more chemically reactive. DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap, which helps in characterizing the molecule's potential for charge transfer interactions. stanford.edu

Table 4: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound This table illustrates the electronic parameters derived from DFT calculations for a representative molecule.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Naproxen (Illustrative Example) | -5.9182 | -1.4517 | 4.4665 |

Data sourced from a study on Naproxen to illustrate the concept.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system, providing a "movie" of molecular motion. This approach is invaluable for understanding processes like conformational changes, solvent interactions, and the behavior of molecules in solution or other complex environments.

While specific MD simulation studies on this compound were not found, research on benzonitrile and its derivatives highlights the potential applications of this technique. For instance, MD simulations of liquid benzonitrile have been used to investigate its local structure, revealing how intermolecular forces, such as those involving the nitrile group and hydrogen atoms on adjacent molecules, lead to specific orientational arrangements. acs.org Other studies have used MD to explore solvation dynamics, examining how solvent molecules arrange and move around a solute molecule like 4-aminobenzonitrile. stanford.edu

For this compound, MD simulations could provide critical insights into its behavior in a biological or solution-phase environment. Such studies could model how the two amino groups and the chlorine atom interact with water molecules, influencing its solubility and dynamic behavior, which are key factors for many chemical and pharmaceutical applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally related aminobenzonitrile derivatives provides valuable insights into the key molecular features governing their biological activities.

A notable QSAR study was conducted on a series of 2-amino-6-arylsulfonylbenzonitriles, which share the core aminobenzonitrile scaffold, as inhibitors of HIV-1 reverse transcriptase. nih.gov This research employed various linear and nonlinear regression methods, such as multiple linear regression (MLR) and support vector machines (SVM), to develop robust QSAR models. nih.gov The models were built using a wide array of molecular descriptors, including topological, geometrical, and quantum mechanical properties, to quantify the structural attributes of the molecules. nih.gov

The findings from such studies highlight the importance of specific physicochemical properties in determining the inhibitory potency of these compounds. For instance, the models indicated that descriptors related to the molecule's shape, charge distribution, and the energy of its molecular orbitals are critical for activity. nih.gov Although the specific statistical parameters from these studies are extensive, an illustrative representation of the types of descriptors and their contribution can be summarized.

Illustrative QSAR Model Parameters for Aminobenzonitrile Derivatives

| Descriptor Type | Examples of Descriptors | Implied Importance for Biological Activity |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching. |

| Geometrical | Molecular Volume, Surface Area | Relates to the steric fit of the molecule within a biological target. |

| Quantum Mechanical | HOMO/LUMO Energies, Dipole Moment | Indicates the molecule's reactivity and ability to participate in electronic interactions. |

| Electronic | Partial Charges on Atoms | Governs electrostatic interactions with the target protein. |

This table is illustrative and based on general findings from QSAR studies on related aminobenzonitrile compounds.

By analyzing the coefficients of these descriptors in the developed QSAR equations, researchers can predict the activity of new, unsynthesized derivatives. This predictive capability allows for the rational design of more potent and selective compounds, thereby streamlining the drug discovery process. The insights gained from studies on compounds like 2-amino-6-arylsulfonylbenzonitriles can guide future QSAR analyses of this compound and its derivatives, helping to identify the structural modifications most likely to enhance their desired biological effects. asianpubs.org

Molecular Docking and Molecular Modeling Studies (for biological interactions)

Molecular docking and modeling are powerful computational tools that simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. These techniques provide a three-dimensional visualization of the binding mode and affinity, offering a rational basis for understanding and predicting biological activity.

Similarly, computational studies on other chloro-substituted aromatic compounds have demonstrated the role of the chlorine atom in modulating binding affinity. Depending on the specific pocket environment, the chloro group can participate in favorable halogen bonding or hydrophobic interactions.

A hypothetical molecular docking simulation of this compound into a generic enzyme active site could reveal the following potential interactions, which are critical for its biological function:

Potential Binding Interactions of this compound in a Hypothetical Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction | Significance for Binding |

| Amino Groups (-NH2) | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bonding | Anchors the ligand in the binding pocket. |

| Nitrile Group (-C≡N) | Serine, Threonine, Asparagine | Hydrogen Bonding, Dipole-Dipole | Contributes to binding affinity and specificity. |

| Chlorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions | Enhances binding through non-polar interactions. |

| Chlorine Atom (-Cl) | Leucine, Valine, Methionine | Halogen Bonding, Hydrophobic Interactions | Can increase binding affinity and modulate selectivity. |

This table represents a hypothetical scenario based on common interactions observed in molecular docking studies of similar compounds.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more dynamic and realistic picture of the interaction. For example, MD simulations performed on other complex heterocyclic systems have been used to validate the stability of the docked conformation and to identify key residues that are crucial for maintaining the binding interaction.

Through the application of molecular docking and modeling, researchers can screen virtual libraries of this compound derivatives against various biological targets, prioritize compounds for synthesis and biological testing, and guide lead optimization efforts. This in silico approach significantly accelerates the discovery of new therapeutic agents by providing a molecular-level understanding of their mechanism of action.

Applications of 2,3 Diamino 6 Chlorobenzonitrile in Advanced Research Fields

Pharmaceutical and Medicinal Chemistry Intermediates

In the realm of pharmaceutical and medicinal chemistry, 2,3-diamino-6-chlorobenzonitrile serves as a crucial starting material for the synthesis of bioactive molecules. Its inherent structural motifs are leveraged to create libraries of compounds for drug discovery programs.

The vicinal diamine functionality of this compound is the primary reactive site for the construction of various nitrogen-containing heterocycles. The resulting fused ring systems often exhibit a wide range of pharmacological activities.

Quinoxalines, which are bicyclic heterocycles composed of a benzene (B151609) ring and a pyrazine (B50134) ring, are readily synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.org The reaction of this compound with various α-diketones can lead to the formation of 7-chloro-8-cyanoquinoxaline derivatives. These compounds are investigated for their potential as antibacterial, antiviral, and antifungal agents. nih.gov The synthesis is often carried out under mild conditions, sometimes employing catalysts to enhance the reaction rate and yield. rsc.orgresearchgate.net The general synthetic approach allows for the introduction of a wide variety of substituents on the quinoxaline (B1680401) core, enabling the exploration of their structure-activity relationships.

Table 1: Examples of Quinoxaline Synthesis from o-Phenylenediamines

| o-Phenylenediamine Reactant | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Resulting Quinoxaline Derivative |

| Benzene-1,2-diamine | Benzil | Phenol (20 mol%), EtOH/H₂O, RT | 2,3-Diphenylquinoxaline |

| 4-Methyl-1,2-phenylenediamine | Benzil | Phenol (20 mol%), EtOH/H₂O, RT | 6-Methyl-2,3-diphenylquinoxaline |

| o-Phenylenediamine | Acenaphthenequinone | Phenol (20 mol%), EtOH/H₂O, RT | Acenaphtho[1,2-b]quinoxaline |

This table presents representative examples of quinoxaline synthesis. The use of this compound would yield quinoxalines with a chloro and cyano substituent at positions 7 and 8, respectively.

The resulting quinoxalinophenazine derivatives, synthesized from the reaction of 2,3-dibromonaphthalene-1,4-dione with aryl-1,2-diamines, have also been reported. nih.gov

Benzimidazoles, containing a fused benzene and imidazole (B134444) ring, are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-tumor and antiviral properties. nih.gov The synthesis of benzimidazole (B57391) derivatives can be achieved by the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. Utilizing this compound in this reaction would yield 7-chloro-8-cyanobenzimidazole derivatives. The presence of the chlorine atom and the nitrile group can significantly influence the biological activity of the resulting compounds. For instance, some benzimidazole derivatives have shown potent antitumor activity by targeting various cellular pathways. nih.gov The synthesis of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives has been reported to yield compounds with antitumor activity. researchgate.net

Table 2: Antitumor Activity of Representative Benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Nitro-substituted iso-propyl amidine benzimidazole | A549 (Lung Cancer) | High | Proliferation inhibition |

| Nitro-substituted imidazolinyl benzimidazole | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | Proliferation inhibition |

This table showcases the antitumor potential of substituted benzimidazoles. Derivatives from this compound would introduce a unique substitution pattern for biological evaluation.

The 1,3,5-triazine (B166579) and pyrimidine (B1678525) scaffolds are important pharmacophores in the development of anticancer agents and enzyme inhibitors. nih.govnih.gov Diamino-substituted 1,3,5-triazine derivatives have been synthesized and evaluated for their antitumor activities. nih.govsci-hub.se While direct synthesis from this compound is less common for these specific heterocycles, the amino groups can potentially be used to build upon a pre-formed triazine or pyrimidine ring. For example, a chloro-substituted pyrimidine could react with this compound to form a more complex, multi-ring system. The resulting compounds could be evaluated for their ability to inhibit enzymes like dihydrofolate reductase (DHFR) or other kinases involved in cancer progression. mdpi.com For example, 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate is a known compound with this core structure. nih.gov

Table 3: Examples of Bioactive Triazine and Pyrimidine Derivatives

| Heterocycle Core | Substituents | Biological Activity |

| 1,3,5-Triazine | 4-Amino-6-(arylamino) | Rad6B ubiquitin conjugating enzyme inhibitors |

| Thieno[2,3-d]pyrimidine | 2,4-Diamino, 6-aralkyl | DHFR inhibitors |

| Pyrimidine | Methanesulfonamide | HMG-CoA reductase inhibitors |

This table provides examples of bioactive triazine and pyrimidine derivatives. The incorporation of the this compound moiety would lead to novel derivatives for screening.

The versatile reactivity of this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. rsc.orgnih.govresearchgate.netclockss.org For instance, reaction with appropriate reagents can lead to the formation of benzodiazepines, phenazines, or other complex fused systems. The development of synthetic methodologies to access these diverse heterocyclic systems from readily available starting materials like this compound is an active area of research in organic and medicinal chemistry. nih.gov The synthesis of various nitrogen-containing heterocycles, including indoles, quinolines, and benzoxazines, highlights the broad utility of ortho-substituted anilines. clockss.org

Once a series of heterocyclic compounds has been synthesized from this compound, structure-activity relationship (SAR) studies are crucial to understand how chemical structure influences biological activity. These studies involve systematically modifying the synthesized core structure and evaluating the impact of these changes on a specific biological target. For derivatives of this compound, SAR studies would focus on:

The effect of the chloro substituent: Comparing the activity of the chlorinated compounds with their non-chlorinated analogues to determine the role of the halogen in target binding or modulating physicochemical properties.

Modification of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore the impact of these functional groups on activity.

Further substitution on the heterocyclic ring: The newly formed heterocyclic ring can be further functionalized to probe the steric and electronic requirements for optimal biological activity.

By systematically analyzing the SAR, medicinal chemists can design more potent and selective drug candidates.

Development of Enzyme Inhibitors (e.g., IDO1 inhibitors)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In medicinal chemistry, they are a cornerstone of drug development, targeting enzymes involved in various disease pathways. This compound serves as a key precursor in the synthesis of certain enzyme inhibitors, most notably inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in the regulation of the immune system. nih.govacs.orgunil.ch It catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govunil.ch In the context of cancer, tumor cells can exploit the activity of IDO1 to create an immunosuppressive environment, thereby evading the body's immune response. nih.gov By depleting tryptophan and producing metabolites that are toxic to T-cells, IDO1 helps tumors to escape immune surveillance. nih.gov Consequently, inhibiting IDO1 has emerged as a significant therapeutic strategy in cancer immunotherapy. nih.govunil.ch

The development of small-molecule inhibitors of IDO1 is an active area of research. acs.orgunil.ch Various chemical scaffolds have been explored to design potent and selective IDO1 inhibitors. nih.gov While specific research directly detailing the use of this compound in the synthesis of prominent IDO1 inhibitors is not extensively published in mainstream literature, its structural motifs are relevant. Diaminobenzene derivatives are common starting materials for building the core structures of various heterocyclic compounds that can interact with the active site of enzymes like IDO1. For instance, the vicinal diamino groups can be used to construct imidazole or other nitrogen-containing heterocyclic rings, which are known to coordinate with the heme iron in IDO1. acs.org

Table 1: Research Findings on IDO1 Inhibitors

| Compound/Class | Key Findings | IC50/Ki Values | Reference |

| Phenylimidazole derivatives | Show potent IDO1 inhibition. | 0.3–0.5 μM | nih.gov |

| C2 aroyl indoles | A novel inhibitor, 8d, showed significant inhibition. | 180 nM | frontiersin.org |

| Natural flavonoids (e.g., Kushenol E) | Isolated from Sophora flavescens, show moderate IDO1 inhibitory activity. | 4.4 μM | nih.gov |

| Brassinin | An indole-based natural product with moderate IDO1 inhibitory activity. | Ki = 97.7 µM | nih.gov |

Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing two reactive amine groups, makes it a suitable monomer for the synthesis of advanced polymeric materials.

Aromatic diamines are fundamental building blocks for high-performance polymers, particularly polyimides. vt.edursc.org Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu The synthesis of polyimides typically involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu

This compound can serve as the diamine monomer in such polymerization reactions. The presence of the chlorine atom and the nitrile group on the polymer backbone can impart specific properties to the resulting polyimide, such as modified solubility, dielectric properties, and thermal characteristics. The introduction of such functional groups allows for the fine-tuning of the polymer's structure-property relationships. vt.edu For example, the incorporation of ortho-substituted diamines can influence the polymer chain packing, affecting properties like gas permeability. rsc.org

Table 2: Properties of Polyimides from Different Monomers

| Dianhydride | Diamine | Key Polymer Properties | Reference |

| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | ortho methyl substituted diamines (MBDAM and HFI) | High thermal stability (decomposition > 493 °C), high glass transition temperatures (> 336 °C), improved gas permeability. | rsc.org |

| 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA) | 4,4'-methylenedianiline (MDI) | Lower tensile strength and modulus compared to Kapton, increased intermolecular spacing, lower glass transition temperature. | ukm.my |

| Various dianhydrides (s-BPDA, BTDA, ODPA, PMDA, BPADA) | l,3‑Bis(3‑aminophenoxy‑4'‑benzoyl)benzene (1,3,3'‑BABB) | Low glass-transition temperatures (180-220 °C), outstanding mechanical properties and thermo-oxidative stability. | titech.ac.jp |

Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The study of these complexes is central to coordination chemistry. This compound possesses two potential coordination sites: the lone pairs of electrons on the two amino groups and the nitrogen atom of the nitrile group. This allows it to act as a chelating ligand, forming stable complexes with various metal ions. nih.gov

The formation of chelate complexes with polydentate ligands, like this compound, often results in enhanced stability compared to complexes with monodentate ligands. nih.gov The geometry and electronic properties of the resulting metal complexes would depend on the nature of the metal ion and the coordination mode of the ligand. These complexes could have potential applications in catalysis, materials science, and as models for biological systems. While specific studies on the coordination complexes of this compound are not widely reported, the principles of coordination chemistry suggest its potential in this area. ekb.egekb.eg

Agrochemicals and Crop Protection (Limited data, focus on general benzonitrile (B105546) relevance)

While there is limited specific data on the application of this compound in agrochemicals, the broader class of benzonitrile compounds has established relevance in this field. atamankimya.comnih.gov Benzonitrile derivatives are used in the production of certain herbicides and pesticides. atamankimya.com The nitrile group is a key functional group in many biologically active molecules, and its presence can confer herbicidal properties.

Table 3: Examples of Benzonitrile Herbicides and their Mode of Action

| Herbicide | Chemical Class | Mode of Action | Reference |

| Bromoxynil | Nitrile | Photosystem II inhibitor | youtube.com |

| Ioxynil | Nitrile | Photosystem II inhibitor | nih.gov |

| Dichlobenil | Benzonitrile | Cellulose synthesis inhibitor | nih.gov |

Emerging Applications in Chemical Sensors and Probes

Chemical sensors are devices that transform chemical information into an analytically useful signal. The development of new sensor molecules is a rapidly growing area of research. Compounds with specific functional groups that can interact with target analytes and produce a detectable change, such as a change in color or fluorescence, are highly sought after.

The structure of this compound suggests its potential as a building block for chemical sensors. The two amino groups can be readily functionalized to introduce a recognition unit for a specific ion or molecule. For example, they could be incorporated into a larger macrocyclic structure designed to bind a particular metal ion. The benzonitrile core, with its conjugated π-system, could form the basis of a fluorophore or chromophore. Upon binding of the target analyte to the recognition unit, a change in the electronic properties of the molecule could lead to a change in its fluorescence or absorption spectrum, thus signaling the presence of the analyte. nih.govrsc.org While direct applications of this compound in this area are still emerging, the related compound 2,3-diaminomaleonitrile has been successfully used to develop chemosensors for various ions and reactive oxygen species. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,3-Diamino-6-chlorobenzonitrile with high purity?

- Methodology : A plausible route involves sequential amination of 2,6-dichlorobenzonitrile (CAS 1194-65-6, mp 142–147°C ). Palladium-catalyzed coupling with ammonia under controlled pressure and temperature can introduce amino groups at positions 2 and 3. Post-synthesis, purification via recrystallization in ethanol or acetonitrile yields >97% purity, as confirmed by GC and HPLC analysis .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- 1H NMR : In DMSO-d6, expect two broad singlets (~4.5–5.5 ppm) for NH2 protons and aromatic protons at ~6.8–7.5 ppm (integration ratio 2:1 for NH2 vs. aromatic).

- 13C NMR : A nitrile carbon at ~115–120 ppm and aromatic carbons between 110–150 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 167.5 (Cl isotope pattern) .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation, as prolonged storage may alter reactivity . No endocrine disruption has been reported, but acute toxicity studies recommend limiting exposure to <1 mg/m³ .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

- Methodology : Use a tiered approach:

- Experimental : Measure solubility in DMSO, ethanol, and water via gravimetric analysis at 25°C.

- Computational : Calculate logP (e.g., XLOGP3 ≈ 1.8) and compare with analogs like 3-chlorobenzonitrile (logP 2.1) to validate trends . Discrepancies may arise from crystallinity differences—use powder XRD to assess polymorphic forms .

Q. What strategies enable selective functionalization of the amino groups without nitrile interference?

- Methodology :

- Protection : Boc or Fmoc groups shield amines; monitor nitrile stability via IR (sharp peak ~2230 cm⁻¹).

- Reactivity : Perform Buchwald-Hartwig coupling on Boc-protected derivatives. Optimize catalysts (e.g., Pd(OAc)₂ with Xantphos) to avoid nitrile reduction .

Q. How does this compound serve as a precursor for heterocyclic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。